3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE
Description
3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique structural features It contains a methoxyphenyl group, a benzothiazolyl group, and a propanamide linkage
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-16-3-13-21-22(15-16)29-24(26-21)18-7-9-19(10-8-18)25-23(27)14-6-17-4-11-20(28-2)12-5-17/h3-5,7-13,15H,6,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESXXPIKUHNUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Shares the methoxyphenyl group but lacks the benzothiazole moiety.
Methyl 2-(1,3-benzothiazol-6-yl)acetate: Contains the benzothiazole group but differs in the rest of the structure.
Uniqueness
3-(4-METHOXYPHENYL)-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
